molecular formula C18H20O2 B11714100 1,2-Bis(3,5-dimethylphenyl)-2-hydroxyethanone

1,2-Bis(3,5-dimethylphenyl)-2-hydroxyethanone

Cat. No.: B11714100
M. Wt: 268.3 g/mol
InChI Key: NNYXPVWEXDNQBJ-UHFFFAOYSA-N
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Description

1,2-Bis(3,5-dimethylphenyl)-2-hydroxyethanone is an organic compound characterized by the presence of two 3,5-dimethylphenyl groups attached to a hydroxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(3,5-dimethylphenyl)-2-hydroxyethanone can be synthesized through the reaction of 3,5-dimethylbenzaldehyde with a suitable reagent that introduces the hydroxyethanone group. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, followed by oxidation to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3,5-dimethylphenyl)-2-hydroxyethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Bis(3,5-dimethylphenyl)-2-hydroxyethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Bis(3,5-dimethylphenyl)-2-hydroxyethanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethanone group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(3,5-dimethylphenyl)ethane
  • 1,2-Bis(3,5-dimethylphenyl)ethanol
  • 1,2-Bis(3,5-dimethylphenyl)ketone

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets .

Properties

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

1,2-bis(3,5-dimethylphenyl)-2-hydroxyethanone

InChI

InChI=1S/C18H20O2/c1-11-5-12(2)8-15(7-11)17(19)18(20)16-9-13(3)6-14(4)10-16/h5-10,17,19H,1-4H3

InChI Key

NNYXPVWEXDNQBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C(=O)C2=CC(=CC(=C2)C)C)O)C

Origin of Product

United States

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